REACTION_CXSMILES
|
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.CO[C:11](=N)[C:12]([Cl:15])([Cl:14])[Cl:13].C1(C)C=CC=CC=1>C(O)(=O)C>[Cl:13][C:12]([Cl:15])([Cl:14])[C:11]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N)N
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
COC(C(Cl)(Cl)Cl)=N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure the product
|
Type
|
CUSTOM
|
Details
|
was pure enough for the next reaction step
|
Name
|
|
Type
|
|
Smiles
|
ClC(C1=NC2=C(N1)C=CC=C2)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |